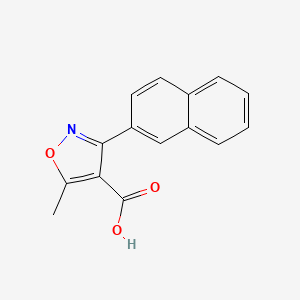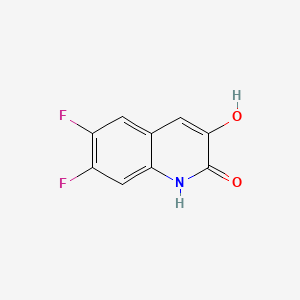
1-(Dichloromethyl)-2-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a dichloromethyl group and a methoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2-methoxynaphthalene can be achieved through several methods. One common approach involves the chlorination of 2-methoxynaphthalene using dichloromethylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of dichloromethyl methyl ether as a chlorinating agent is common, and the reaction is carried out in the presence of a catalyst such as aluminum chloride .
Análisis De Reacciones Químicas
Types of Reactions
1-(Dichloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the dichloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-methoxynaphthalene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: 2-Methoxynaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-2-methoxynaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Dichloromethyl)-2-methoxynaphthalene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity and mutagenicity .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethyl methyl ether: Similar in structure but lacks the naphthalene ring.
2-Methoxynaphthalene: Similar but lacks the dichloromethyl group.
Dichloromethane: Similar in containing dichloromethyl groups but lacks the naphthalene and methoxy groups.
Uniqueness
1-(Dichloromethyl)-2-methoxynaphthalene is unique due to the presence of both the dichloromethyl and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H10Cl2O |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H10Cl2O/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,12H,1H3 |
Clave InChI |
UCILUHRTTTVSGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)

![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)





![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)

